2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
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Overview
Description
2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, often resulting in downstream effects such as the inhibition or activation of certain biological processes .
Result of Action
Related compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, antiviral, antioxidant, and antitumor effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazolo[3,2-a]pyrimidine derivatives, a class of compounds to which this molecule belongs, have a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, and others . These activities suggest that 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of activities associated with thiazolo[3,2-a]pyrimidine derivatives, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other thiazolo[3,2-a]pyrimidine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known. It is known that thiazolo[3,2-a]pyrimidine derivatives can be involved in a variety of biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with formamide to yield the thiazolo[3,2-a]pyrimidine core. Subsequent methylation and acetamidation steps are performed to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.
2-methoxy-N-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide: A closely related compound with slight structural differences.
Uniqueness
2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Biological Activity
2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. Thiazolo[3,2-a]pyrimidine derivatives have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Synthesis and Structure
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step chemical reactions. The synthesis of this compound can include the following steps:
- Formation of Thiazolo-Pyrimidine Core : Utilizing starting materials like 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine and methoxyacetic acid.
- Acetylation : The introduction of the acetamide group to enhance solubility and biological activity.
The structure can be characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry.
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess a broad spectrum of activity against various pathogens.
Compound | Pathogen Tested | MIC (µg/mL) | Activity |
---|---|---|---|
This compound | Staphylococcus aureus | 0.25 | Significant |
Similar Derivative | Escherichia coli | 0.50 | Moderate |
Similar Derivative | Candida albicans | 0.75 | Moderate |
The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit the growth of bacteria and fungi effectively at low concentrations .
Anticancer Activity
Thiazolo[3,2-a]pyrimidines have also been explored for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspases and the modulation of DNA synthesis.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | 15.0 | Apoptosis induction |
Similar Derivative | C6 | 20.0 | Caspase activation |
These findings suggest that the compound may act as a potential chemotherapeutic agent by promoting apoptotic pathways in tumor cells .
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, thiazolo[3,2-a]pyrimidines have been identified as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are crucial for bacterial DNA replication and folate metabolism, respectively.
Enzyme Target | IC50 (µM) |
---|---|
DNA gyrase | 12.27 |
DHFR | 0.52 |
This dual inhibition profile underscores the potential of these compounds in treating bacterial infections alongside their anticancer properties .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against clinical isolates. The results showed that compounds with similar structures to this compound had significant inhibitory effects on biofilm formation by Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin .
- Anticancer Mechanisms : Another investigation focused on the apoptotic effects of thiazole derivatives on cancer cell lines. The study found that these compounds could effectively reduce cell viability through caspase-dependent pathways, indicating their potential as anticancer agents .
Properties
IUPAC Name |
2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-6-8(12-7(14)5-16-2)9(15)13-3-4-17-10(13)11-6/h3-4H,5H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQFNNJCIZVIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.